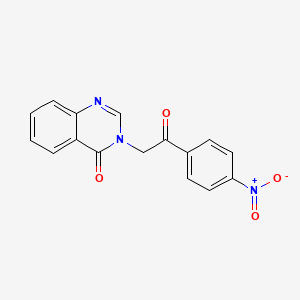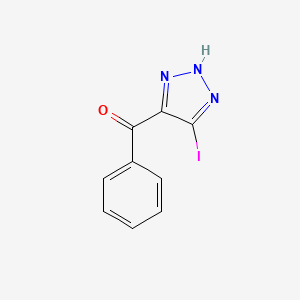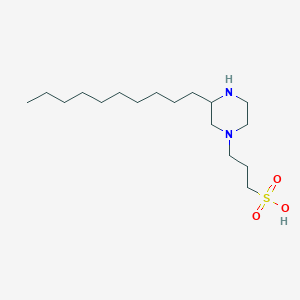![molecular formula C8H17NO4 B14367812 3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid CAS No. 93289-37-3](/img/structure/B14367812.png)
3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid is a versatile organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyethyl groups attached to an amino group, which is further connected to a methylpropanoic acid backbone. Its chemical formula is C8H17NO4, and it is commonly used in various scientific and industrial applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid typically involves the reaction of 2-methylpropanoic acid with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2-methylpropanoic acid+bis(2-hydroxyethyl)amine→3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to remove any impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid finds applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the preparation of buffers and as a stabilizing agent in biochemical assays.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyethyl and amino groups enable it to form hydrogen bonds and interact with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, stabilize proteins, and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-[Bis(2-hydroxyethyl)amino]ethanesulfonic acid:
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Another buffer used in biological and chemical studies.
Uniqueness
3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid is unique due to its specific structure, which combines the properties of hydroxyethyl and amino groups with a methylpropanoic acid backbone. This combination imparts distinct reactivity and functionality, making it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
93289-37-3 |
|---|---|
Fórmula molecular |
C8H17NO4 |
Peso molecular |
191.22 g/mol |
Nombre IUPAC |
3-[bis(2-hydroxyethyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C8H17NO4/c1-7(8(12)13)6-9(2-4-10)3-5-11/h7,10-11H,2-6H2,1H3,(H,12,13) |
Clave InChI |
CYULCFSGPSZFCU-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CCO)CCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)

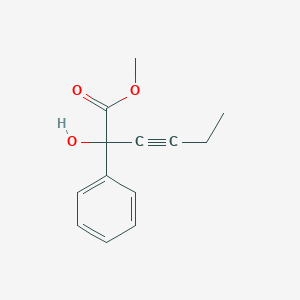
![2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-](/img/structure/B14367742.png)
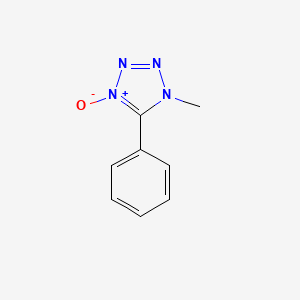
![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)
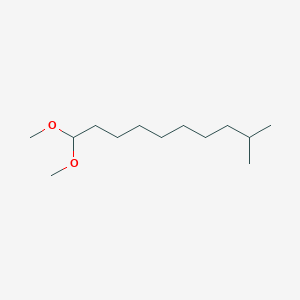
![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)
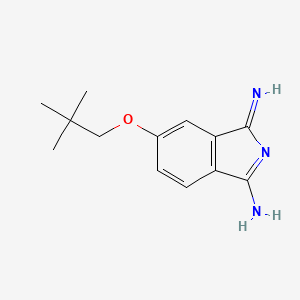
![2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid](/img/structure/B14367792.png)
